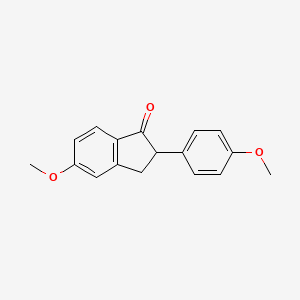
1-Naphthalenecarboxamide, 2-hydroxy-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-phenyl-1-naphthamide is an organic compound with the molecular formula C17H13NO2 It is a derivative of naphthamide, characterized by the presence of a hydroxyl group at the second position of the naphthalene ring and a phenyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-phenyl-1-naphthamide typically involves the coupling of 6-hydroxy-1-naphthoic acid with aniline derivatives. One common method includes the use of N,N-Diisopropylethylamine (DIPEA) and propylphosphonic anhydride (T3P) in tetrahydrofuran (THF) solvent at room temperature for 12 hours . This reaction yields the desired naphthamide derivative with high efficiency.
Industrial Production Methods
While specific industrial production methods for 2-hydroxy-N-phenyl-1-naphthamide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions
2-Hydroxy-N-phenyl-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated naphthamide derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
作用機序
The mechanism of action of 2-hydroxy-N-phenyl-1-naphthamide involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase (MAO) is attributed to its ability to bind competitively and reversibly to the enzyme’s active site . This interaction prevents the breakdown of neurotransmitters, thereby exerting its therapeutic effects in neurological disorders.
類似化合物との比較
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds share a similar naphthalene core structure and are known for their fluorescent properties.
Phenyl 1-hydroxy-2-naphthoate: Another naphthalene derivative used in the synthesis of natural products and anti-carcinogenic compounds.
Uniqueness
2-Hydroxy-N-phenyl-1-naphthamide stands out due to its specific combination of a hydroxyl group and a phenyl group, which imparts unique chemical reactivity and biological activity. Its potential as a multi-target-directed ligand (MTDL) for treating complex neurological disorders further highlights its uniqueness .
特性
CAS番号 |
16670-63-6 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
2-hydroxy-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C17H13NO2/c19-15-11-10-12-6-4-5-9-14(12)16(15)17(20)18-13-7-2-1-3-8-13/h1-11,19H,(H,18,20) |
InChIキー |
CXYMDAXGGAITQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


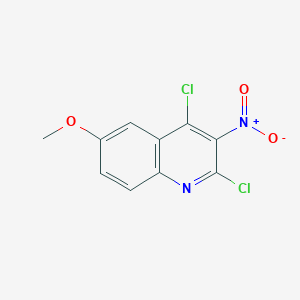
![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B15065104.png)
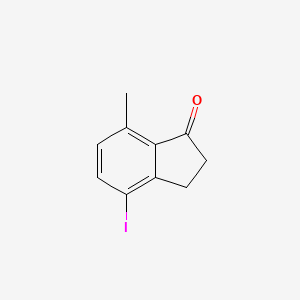
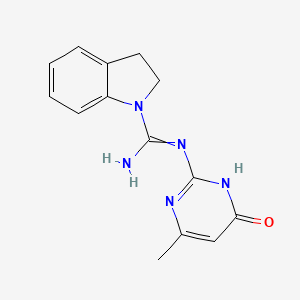

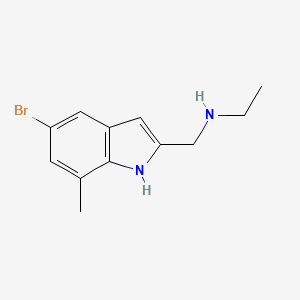
![7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B15065145.png)
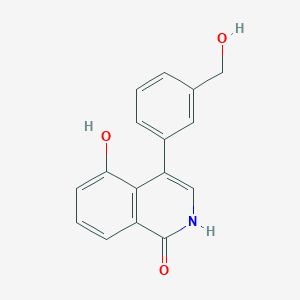
![(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one](/img/structure/B15065153.png)
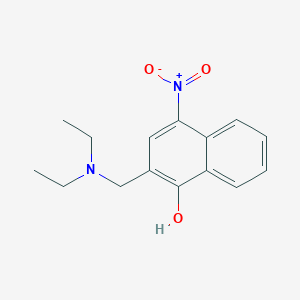
![3,4-Dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15065164.png)
![3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine](/img/structure/B15065175.png)
